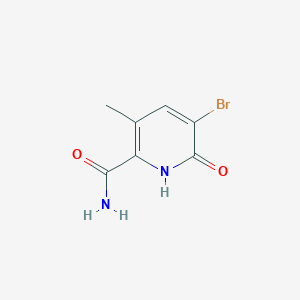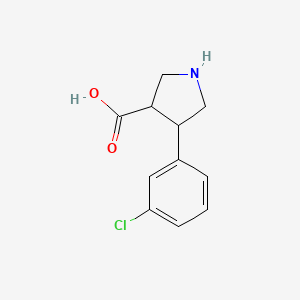
3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea is a complex organic compound that features a benzothiazole ring, a cyano group, and a thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea typically involves multi-step organic reactions. One common method includes the condensation of benzothiazole derivatives with cyanoacetic acid derivatives under basic conditions, followed by the addition of prop-2-enyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the cyano or thiourea groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Derivatives with different functional groups replacing the cyano or thiourea groups
科学的研究の応用
3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea involves its interaction with specific molecular targets and pathways. The benzothiazole ring can intercalate with DNA, leading to the inhibition of DNA replication and transcription. The cyano and thiourea groups can interact with enzymes and proteins, affecting their activity and function. These interactions contribute to the compound’s bioactivity and therapeutic potential.
類似化合物との比較
3-(2-Benzothiazol-2-yl-2-cyano-ethenyl)-1-prop-2-enyl-thiourea can be compared with other similar compounds, such as:
Benzothiazole derivatives: Compounds with similar benzothiazole rings but different substituents, which may exhibit different bioactivities and properties.
Cyanoethenyl derivatives: Compounds with cyanoethenyl groups but different core structures, which may have varying chemical reactivities and applications.
Thiourea derivatives: Compounds with thiourea moieties but different aromatic or aliphatic groups, which can influence their chemical and biological properties.
特性
分子式 |
C14H12N4S2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
1-[2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C14H12N4S2/c1-2-7-16-14(19)17-9-10(8-15)13-18-11-5-3-4-6-12(11)20-13/h2-6,9H,1,7H2,(H2,16,17,19) |
InChIキー |
PALLRKIAFYMOFT-UHFFFAOYSA-N |
正規SMILES |
C=CCNC(=S)NC=C(C#N)C1=NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{3-[(E)-{[2-(methylsulfanyl)phenyl]imino}methyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethanone](/img/structure/B12500019.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(2-methylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500023.png)
![2-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine](/img/structure/B12500039.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12500040.png)

![1-(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500069.png)

![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12500075.png)
![7-Tert-butyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12500082.png)
![5-({3-Methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12500089.png)

![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500095.png)
![Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12500096.png)
